Glafenine-d4 N-Oxide
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Overview
Description
Glafenine-d4 N-Oxide is a deuterated analog of Glafenine N-Oxide, a major metabolite of Glafenine. It is a non-steroidal anti-inflammatory drug used primarily for research purposes. The compound is characterized by its molecular formula C19H13D4ClN2O5 and a molecular weight of 392.83 .
Preparation Methods
The synthesis of Glafenine-d4 N-Oxide involves the deuteration of Glafenine followed by oxidation. The synthetic route typically includes:
Deuteration: Introduction of deuterium atoms into the Glafenine molecule.
Chemical Reactions Analysis
Glafenine-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the N-oxide to its parent amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Glafenine-d4 N-Oxide is used extensively in scientific research, particularly in the fields of:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and metabolic pathways.
Biology: It serves as a tool for studying the biological effects and metabolism of Glafenine.
Medicine: Research involving its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of Glafenine-d4 N-Oxide involves its interaction with molecular targets similar to those of Glafenine. It inhibits the cyclooxygenase enzyme, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium atoms in this compound may also influence its metabolic stability and pharmacokinetics .
Comparison with Similar Compounds
Glafenine-d4 N-Oxide can be compared with other similar compounds such as:
Glafenine: The parent compound, used for pain relief.
Glafenine N-Oxide: The non-deuterated analog, also a major metabolite of Glafenine.
Glafenic Acid: Another metabolite of Glafenine, differing in its chemical structure and properties.
The uniqueness of this compound lies in its deuterium atoms, which provide distinct advantages in research, such as improved metabolic stability and the ability to trace the compound in biological systems .
Properties
CAS No. |
1794829-04-1 |
---|---|
Molecular Formula |
C19H17ClN2O5 |
Molecular Weight |
392.828 |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O5/c20-12-5-6-14-17(7-8-22(26)18(14)9-12)21-16-4-2-1-3-15(16)19(25)27-11-13(24)10-23/h1-9,13,23-24,26H,10-11H2/i1D,2D,3D,4D |
InChI Key |
YCLRZGMFJXEHFV-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N=C2C=CN(C3=C2C=CC(=C3)Cl)O |
Synonyms |
2-[(7-Chloro-1-oxido-4-quinolinyl)amino]benzoic Acid-d4; N-(7-Chloro-1-oxido-4-quinolyl)anthranilic Acid-d4; |
Origin of Product |
United States |
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